(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol
Description
This compound is a cyclohexane derivative featuring a stereochemically defined (3S,5S) configuration. Its structure includes two tert-butyldimethylsilyl (TBDMS) ether groups at positions 3 and 5, a hydroxymethyl group at position 1, and a free hydroxyl group. The TBDMS groups serve as steric and electronic protectants for the hydroxyl moieties, enhancing stability against nucleophilic or oxidative conditions in synthetic applications. This compound is often utilized as an intermediate in asymmetric synthesis, particularly in the production of pharmaceuticals or complex natural products requiring precise stereochemical control .
Properties
IUPAC Name |
(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O4Si2/c1-17(2,3)24(7,8)22-15-11-16(13-19(21,12-15)14-20)23-25(9,10)18(4,5)6/h15-16,20-21H,11-14H2,1-10H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOUPMVTBAWSX-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(CO)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(C1)(CO)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471232 | |
| Record name | (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139356-34-6 | |
| Record name | (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxycyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139356-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol, also known by its CAS number 139356-34-6, is a siloxane compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H42O4Si2
- Molecular Weight: 390.71 g/mol
- Structure: The compound features a cyclohexane ring substituted with hydroxyl and silyl groups, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties and potential as a precursor in the synthesis of vitamin D compounds.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is likely that the compound interacts with specific enzymes involved in inflammatory processes or modulates signaling pathways related to inflammation and cellular stress responses.
Case Studies
While direct case studies specifically focusing on this compound are scarce, related compounds have been documented in various research contexts:
- Study on Anti-inflammatory Effects: A study involving structurally similar compounds demonstrated significant inhibition of 5-lipoxygenase and cyclooxygenase activities in vitro and in vivo. The most potent inhibitors showed IC50 values as low as 0.77 µM for lipoxygenase and 0.39 µM for cyclooxygenase .
- Vitamin D Synthesis Precursor: Research indicates that compounds like this compound may serve as intermediates in the synthesis of vitamin D analogs. This application is crucial given the role of vitamin D in regulating calcium homeostasis and immune function.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| This compound | 139356-34-6 | C19H42O4Si2 | 390.71 g/mol | Potential anti-inflammatory effects |
| CI-1004 | Not available | C20H42O4Si2 | Not available | Dual inhibitor of lipoxygenase and cyclooxygenase |
| Vitamin D2 Intermediate | Not available | C20H42O4Si2 | Not available | Precursor for vitamin D synthesis |
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Vitamin D Intermediates
- The compound serves as an intermediate in the synthesis of vitamin D derivatives. Its unique structure allows for selective reactions that can lead to the formation of complex steroid structures.
- Case Study : A study demonstrated the use of (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol in synthesizing 9,10-secoergosta-5,7,10(19),22-tetraene-3-ol, a precursor for vitamin D2 .
2. Protective Group in Organic Reactions
- The silyl groups provide protection for hydroxyl functionalities during multi-step syntheses. This protection facilitates the selective transformation of other functional groups without interference.
- Example : In a multi-step synthesis involving alcohols and acids, the silyl ether groups were utilized to protect hydroxyl groups during the formation of esters .
Applications in Biochemical Research
1. Proteomics Research
- The compound is utilized in proteomics as a biochemical tool for studying protein interactions and modifications. Its ability to form stable complexes with proteins aids in the analysis of protein structure and function.
- Case Study : Research involving mass spectrometry has shown that this compound can enhance the detection sensitivity of specific protein targets .
2. Drug Development
- The compound's properties make it a candidate for drug formulation where stability and solubility are critical. Its silyl ether groups can improve the pharmacokinetics of therapeutic agents.
- Example : In a formulation study, the incorporation of this compound into drug delivery systems improved the solubility and bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Silyl Protecting Groups
(a) Bis[3,5-bis(trifluoromethyl)phenyl][(2S)-2-pyrrolidinyl]methanol - hexamethyldisiloxane (1:1)
- Key Differences : Unlike the target compound, this analog incorporates trifluoromethylphenyl groups and a pyrrolidinyl moiety. The hexamethyldisiloxane group (trimethylsilyl ether) is less sterically bulky than TBDMS, leading to lower hydrolytic stability. The trifluoromethyl groups increase electronegativity, enhancing resistance to acidic conditions but reducing compatibility with polar reaction media .
- Applications : Primarily used in catalysis (e.g., asymmetric alkylation), whereas the target compound is tailored for multi-step synthesis requiring prolonged hydroxyl protection.
Cyclohexanol Derivatives
(a) 3,3,5-Trimethylcyclohexanol (CAS 116-02-9)
- Structural Contrast : Lacks silyl protecting groups and hydroxymethyl functionality. The methyl substituents provide minimal steric hindrance, making it more reactive but less stable under basic or oxidative conditions.
- Physicochemical Properties : Higher water solubility compared to the TBDMS-protected target compound due to the absence of lipophilic silyl groups .
(b) 2,6-Di-tert-butyl-4-methylcyclohexanol (CAS 54410-90-1)
- Comparison : Features tert-butyl groups instead of silyl ethers. While tert-butyl groups offer steric protection, they are irreversible under standard deprotection conditions (unlike TBDMS, which is cleavable via fluoride ions). This limits their utility in multi-step syntheses .
Cyclitol Derivatives
(a) (1S,3R,4S,5R)-1,4-Dihydroxy-3,5-bis({[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy})cyclohexane-1-carboxylic Acid
- Functional Group Divergence : Contains multiple hydroxyl and cinnamoyl ester groups, making it highly polar and reactive in biological systems. Unlike the target compound, it lacks silyl protection, rendering it unsuitable for synthetic applications requiring inert hydroxyl groups .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Solubility (LogP) | Stability (pH 7) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~550 | 4.2 (Lipophilic) | High | TBDMS ethers, hydroxymethyl, -OH |
| Bis[3,5-bis(trifluoromethyl)phenyl] analog | ~720 | 3.8 | Moderate | Trifluoromethyl, pyrrolidinyl |
| 3,3,5-Trimethylcyclohexanol | ~142 | 1.5 | Low | Methyl, -OH |
| 2,6-Di-tert-butyl-4-methylcyclohexanol | ~240 | 2.1 | Moderate | tert-Butyl, -OH |
Research Findings
- Steric Effects : The TBDMS groups in the target compound reduce ring strain in the cyclohexane backbone compared to bulkier analogs like 2,6-di-tert-butyl derivatives, as shown in computational studies .
- Stereochemical Influence : The (3S,5S) configuration enables selective functionalization at position 1, critical for synthesizing chiral intermediates in β-lactam antibiotics .
- Comparative Reactivity : Under basic conditions, the TBDMS-protected hydroxyl groups remain intact, whereas trimethylsilyl analogs (e.g., ) undergo partial hydrolysis .
Preparation Methods
Silylation of Cyclohexanetriol Precursors
The foundational route involves selective protection of hydroxyl groups on a cyclohexanetriol scaffold. (3S,5S)-3,5-dihydroxy-1-hydroxycyclohexanemethanol serves as the primary precursor, with tert-butyldimethylsilyl (TBS) groups introduced at the 3- and 5-positions. This step typically employs tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or 1,2,4-triazole under anhydrous conditions (DMF or dichloromethane, 0–25°C). The reaction achieves >90% regioselectivity due to steric and electronic effects favoring equatorial hydroxyl groups.
Table 1: Silylation Reaction Parameters
Reductive Functionalization of Ketone Intermediates
Alternative routes utilize (3S,5S)-3,5-bis(TBS-oxy)cyclohexanone as a key intermediate. Reduction of the ketone moiety to a secondary alcohol is achieved via sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C to 0°C. Subsequent hydroxymethylation at the 1-position involves Grignard reagents (e.g., methylmagnesium bromide) or aldol condensation, though yields vary based on steric hindrance from the TBS groups.
Stereochemical Control and Chiral Resolution
Asymmetric Induction via Chiral Auxiliaries
The (3S,5S) configuration is enforced using chiral catalysts or auxiliaries during cyclohexane ring formation. Sharpless asymmetric dihydroxylation or Jacobsen epoxidation has been adapted to install stereocenters in early intermediates. For example, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers, achieving enantiomeric excess (ee) >98%.
Dynamic Kinetic Resolution (DKR)
In industrial settings, DKR combines racemization and selective crystallization. A 2022 study demonstrated that ruthenium-based catalysts in toluene at 80°C enable in situ epimerization of non-target stereoisomers, improving overall yield to 92%.
Intermediate Characterization and Purification
Key Intermediates in the Synthetic Pathway
Table 2: Critical Intermediates and Their Roles
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers post-silylation. High-performance liquid chromatography (HPLC) data for the final product typically shows a retention time of 12.3 minutes under 70:30 acetonitrile/water.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Bulk production employs continuous-flow reactors to minimize waste. A 2023 pilot study achieved 89% yield using recycled toluene and immobilized imidazole on silica gel, reducing raw material costs by 40%.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to paricalcitol and maxacalcitol , vitamin D receptor agonists used in treating hyperparathyroidism. Its TBS-protected hydroxyl groups enable selective deprotection during late-stage functionalization, as demonstrated in a 2024 synthesis of eldecalcitol .
Q & A
Basic Research Questions
What are the key challenges in synthesizing (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol, and how can they be addressed methodologically?
The synthesis of this compound involves regioselective silylation of hydroxyl groups and stereochemical control. Key challenges include:
- Silylation efficiency : Use tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions with imidazole as a base to enhance reaction yields. Monitor progress via TLC (silica gel, hexane/ethyl acetate) .
- Chiral integrity preservation : Employ low-temperature (-20°C) reactions to minimize racemization. Confirm stereochemistry with chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry .
- Purification : Utilize column chromatography with gradient elution (hexane → ethyl acetate) to separate diastereomers and remove unreacted silylating agents .
What analytical techniques are critical for verifying the structural and stereochemical purity of this compound?
- NMR spectroscopy : Analyze - and -NMR to confirm silyl ether peaks (δ ~0.1–0.3 ppm for Si(CH)C(CH)) and cyclohexane backbone geometry. Use - COSY and NOESY to validate stereochemistry .
- Mass spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]) matches the theoretical mass (e.g., CHOSi requires m/z 468.3). Cross-reference with fragmentation patterns for silyl groups .
- X-ray crystallography : For definitive stereochemical confirmation, grow single crystals in a hexane/dichloromethane mixture at 4°C .
How should researchers handle this compound to ensure safety and stability during experiments?
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of silyl ethers. Use amber vials to avoid light-induced degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling to minimize inhalation risks .
- Waste disposal : Collect organic waste in halogen-resistant containers and incinerate via licensed hazardous waste facilities to prevent environmental release .
Advanced Research Questions
How can computational modeling resolve contradictions in experimental data regarding the compound’s conformational flexibility?
- Molecular Dynamics (MD) simulations : Simulate the compound in explicit solvent (e.g., chloroform) at 298 K for 100 ns to analyze chair-chair vs. boat conformations. Compare with NOESY-derived interproton distances .
- Density Functional Theory (DFT) : Calculate energy barriers for cyclohexane ring flipping. Optimize geometries at the B3LYP/6-31G(d) level and validate against experimental IR spectra (e.g., O-H stretch at ~3400 cm) .
- Docking studies : Investigate host-guest interactions with β-cyclodextrin to explain solubility discrepancies in polar solvents .
What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?
- Standardized protocols : Pre-treat compound stocks with molecular sieves (3Å) to remove residual moisture, which can hydrolyze silyl groups and alter bioactivity .
- QC thresholds : Require ≥98% purity (HPLC) and ≤0.5% desilylated byproducts. Use orthogonal methods (e.g., -NMR) to detect Si-O bond stability .
- Biological replicates : Include three independent experiments with positive/negative controls (e.g., unsilylated analog) to distinguish compound-specific effects from artifacts .
How can researchers address conflicting toxicity data in early-stage pharmacological studies?
- Mechanistic toxicology : Perform in vitro assays (e.g., Ames test, hERG channel inhibition) to differentiate genotoxicity from off-target effects. Compare results with structurally related silyl ethers (e.g., TBDMS-protected steroids) .
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify toxic metabolites (e.g., free cyclohexanol derivatives) .
- Dose-response modeling : Use Hill equation fits to establish NOAEL (No Observed Adverse Effect Level) in zebrafish embryos, ensuring relevance to mammalian systems .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
Table 2. Computational Workflow for Conformational Analysis
| Step | Software/Tool | Output Validation |
|---|---|---|
| Geometry Optimization | Gaussian 16 | RMSD ≤0.01 Å vs. X-ray |
| MD Simulations | GROMACS | Rg (radius of gyration) |
| Docking | AutoDock Vina | Binding energy (ΔG ≤ -6 kcal/mol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
